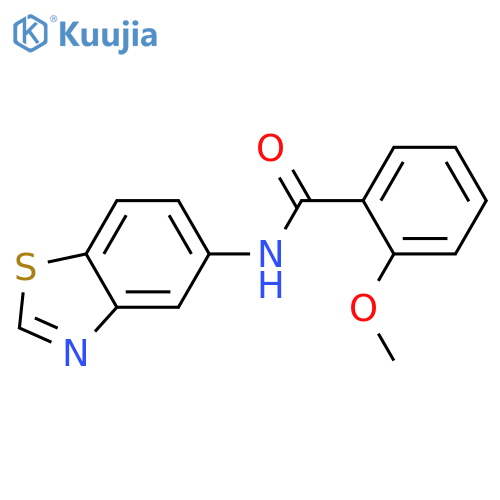Cas no 941877-61-8 (N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide)

941877-61-8 structure
商品名:N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide
CAS番号:941877-61-8
MF:C15H12N2O2S
メガワット:284.332982063293
CID:5498621
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide
-
- インチ: 1S/C15H12N2O2S/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-14-12(8-10)16-9-20-14/h2-9H,1H3,(H,17,18)
- InChIKey: FFVUKEKTPTZPHM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2SC=NC2=C1)(=O)C1=CC=CC=C1OC
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2806-0224-5mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2806-0224-2μmol |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2806-0224-3mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2806-0224-10mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2806-0224-4mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2806-0224-5μmol |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2806-0224-1mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2806-0224-2mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2806-0224-10μmol |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide 関連文献
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
941877-61-8 (N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 55290-64-7(Dimethipin)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
